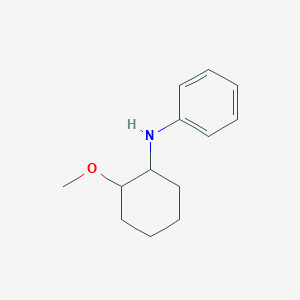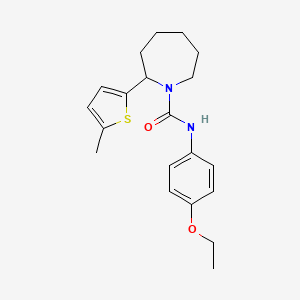
N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, also known as ET1, is a compound that belongs to the class of azepane carboxamides. ET1 is a potent and selective antagonist of the endothelin A receptor, which is a G protein-coupled receptor that is involved in the regulation of blood pressure, vascular tone, and cell proliferation. ET1 has been extensively studied for its potential use in the treatment of cardiovascular diseases, cancer, and other disorders.
作用機序
The endothelin A receptor is a G protein-coupled receptor that is widely expressed in various tissues, including vascular smooth muscle cells, cardiomyocytes, and cancer cells. Activation of the endothelin A receptor by its ligand, endothelin-1, leads to the activation of several intracellular signaling pathways, including the phospholipase C (PLC)-protein kinase C (PKC) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the nuclear factor kappa B (NF-κB) pathway. These pathways are involved in the regulation of cell proliferation, apoptosis, and inflammation.
N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide, as a selective antagonist of the endothelin A receptor, binds to the receptor and prevents the activation of these intracellular signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and attenuation of inflammation.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits the proliferation of various cancer cell lines, including breast cancer, prostate cancer, and melanoma. This compound also induces apoptosis in these cancer cells by activating caspase-3 and caspase-9.
In vivo studies have shown that this compound has potent anti-inflammatory effects in animal models of arthritis and colitis. This compound also has vasodilatory effects and can reduce blood pressure in animal models of hypertension.
実験室実験の利点と制限
N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the endothelin A receptor. This compound can be used to study the role of the endothelin system in various physiological and pathological processes. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle the compound.
将来の方向性
There are several future directions for the research on N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide. One direction is the development of novel this compound analogs with improved pharmacological properties, such as higher potency, selectivity, and bioavailability. Another direction is the investigation of the role of the endothelin system in the pathogenesis of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. The use of this compound as a therapeutic agent in clinical trials for these diseases is also an area of future research.
合成法
The synthesis of N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide involves several steps, including the preparation of the starting materials, the formation of the azepane ring, and the introduction of the thienyl and ethoxyphenyl substituents. The most commonly used method for the synthesis of this compound is the reaction of 2-(5-methyl-2-thienyl)acetic acid with N-(4-ethoxyphenyl)-1,6-diaminohexane in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
科学的研究の応用
N-(4-ethoxyphenyl)-2-(5-methyl-2-thienyl)-1-azepanecarboxamide has been extensively studied for its potential use in the treatment of various diseases, including cardiovascular diseases, cancer, and inflammatory disorders. The endothelin system, which includes the endothelin A and B receptors and their ligands, has been shown to play a critical role in the regulation of vascular tone, blood pressure, and cell proliferation. This compound, as a selective antagonist of the endothelin A receptor, has the potential to modulate these physiological processes and provide therapeutic benefits.
特性
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5-methylthiophen-2-yl)azepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-3-24-17-11-9-16(10-12-17)21-20(23)22-14-6-4-5-7-18(22)19-13-8-15(2)25-19/h8-13,18H,3-7,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVWNVCUSNKJQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCCCCC2C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-(3-bromophenyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5069021.png)
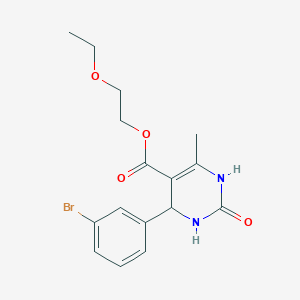
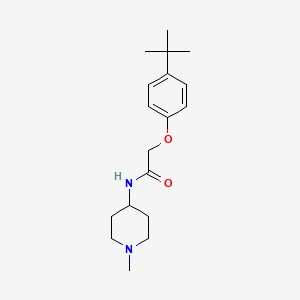
![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5069042.png)
![methyl 5-chloro-4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]-2-methoxybenzoate](/img/structure/B5069046.png)
![2-amino-4-(2-methoxyphenyl)-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5069051.png)
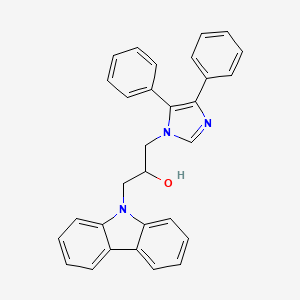
![2-(2-bromo-4-methylphenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B5069078.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(ethylamino)carbonyl]vinyl}-4-butoxybenzamide](/img/structure/B5069085.png)
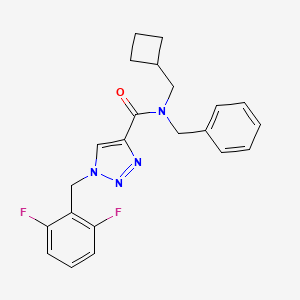
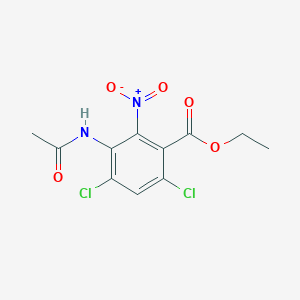
![N-(4-methylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5069110.png)

